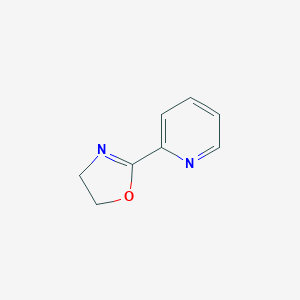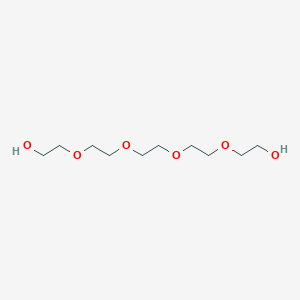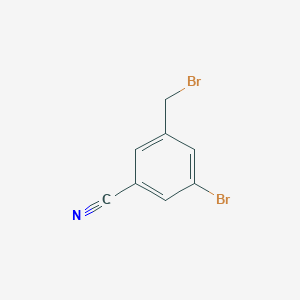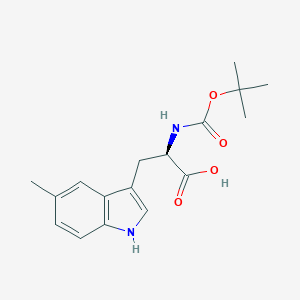
tert-Butyl (2-(ethylamino)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(ethylamino)ethyl)carbamate” is a white crystalline powder . It is used as a protected ethylenediamine, which is used for ethylenediamine addition .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-(ethylamino)ethyl)carbamate” is C11H24N2O2 . The InChI code is 1S/C11H24N2O2/c1-6-12-8-9-13(7-2)10(14)15-11(3,4)5/h12H,6-9H2,1-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl (2-(ethylamino)ethyl)carbamate” has a molecular weight of 216.32 . It is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications
Synthesis of Chiral Amino Aldehydes
This compound is used in the synthesis of chiral α-amino aldehydes, which are valuable intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) protects the amino functionality during the reaction process. A one-pot method involving activation with CDI followed by reduction with DIBAL-H can convert N-protected amino acids into chiral α-amino aldehydes with high yields and complete stereointegrity .
Peptide Synthesis
The Boc-amino protection strategy is crucial in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. The Boc group is acid-labile, making it removable under mild acidic conditions, which is advantageous for stepwise construction of peptides .
Medicinal Chemistry
In medicinal chemistry, Boc-protected amines serve as intermediates in the development of pharmaceuticals. The protection allows for selective reactions at other functional groups without interference from the amine group .
Material Science
Boc-protected amino compounds are used in material science for the modification of surfaces. They can be grafted onto polymers or other materials to introduce specific functionalities or to alter surface properties .
Bioconjugation
For bioconjugation applications, Boc-protected amines are used to link biomolecules with other chemical entities. This is particularly useful in creating targeted drug delivery systems where the Boc group can be removed to expose the active amine in a controlled manner .
Catalysis
In catalysis, Boc-protected amines can act as ligands or organocatalysts after deprotection. Their ability to coordinate to metals or to form enamine structures makes them versatile in various catalytic cycles .
Agricultural Chemistry
Boc-protected amines are also found in the synthesis of agrochemicals. They can be used to create compounds that act as herbicides, pesticides, or fertilizers, contributing to enhanced agricultural productivity .
Analytical Chemistry
Lastly, in analytical chemistry, Boc-protected amines can be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the quantification or identification of substances .
Safety and Hazards
The safety information for “tert-Butyl (2-(ethylamino)ethyl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGZQVLLZKDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551284 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(ethylamino)ethyl)carbamate | |
CAS RN |
113283-93-5 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















